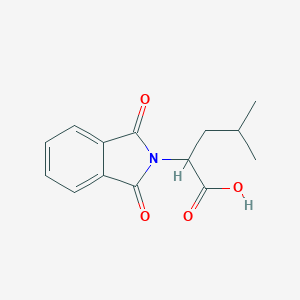

(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid

Vue d'ensemble

Description

(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

N-Phthaloyl-L-Leucine has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the synthesis of chiral polystyrene microspheres, which are used for the enantioselective separation of amino acid racemic mixtures . This suggests that N-Phthaloyl-L-Leucine may have a role in biochemical reactions involving chiral separation .

Cellular Effects

Some studies suggest that derivatives of N-Phthaloyl-L-Leucine may have antiepileptic effects . These compounds were found to interact efficiently with the GABA A receptor, leading to increased latency time to the first symptom of a seizure . This suggests that N-Phthaloyl-L-Leucine may influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

It is known that its derivatives can interact with the GABA A receptor . This interaction is thought to be responsible for the observed antiepileptic effects

Temporal Effects in Laboratory Settings

It is known that its derivatives can have antiepileptic effects

Dosage Effects in Animal Models

It is known that its derivatives can have antiepileptic effects

Metabolic Pathways

It is known that its derivatives can interact with the GABA A receptor

Transport and Distribution

It is known that its derivatives can interact with the GABA A receptor

Subcellular Localization

It is known that its derivatives can interact with the GABA A receptor

Activité Biologique

(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxoisoindoline moiety, which is integral to its biological activity. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro assays have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The minimum inhibitory concentration (MIC) was determined using a 96-well plate assay, where the compound displayed potent inhibitory effects on bacterial growth .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 8-16 |

| Control Antibiotic (e.g., Vancomycin) | 0.5-1 |

Cytotoxic Effects

The cytotoxicity of the compound has been evaluated in various cancer cell lines. Studies indicate that it induces apoptosis in HepG2 hepatocellular carcinoma cells with an IC50 value ranging from 10 to 20 µM. This suggests a potential role as an anticancer agent .

The mechanisms by which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit specific penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. This inhibition leads to cell lysis and death in susceptible bacteria .

- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Study on Antimicrobial Activity

A recent study focused on the antimicrobial properties of various chiral phthalimides, including this compound. The results indicated that this compound exhibited substantial anti-MRSA activity, with potential implications for developing new antibiotics .

Study on Cytotoxicity

In another study assessing the cytotoxic effects against HepG2 cells, this compound was found to significantly reduce cell viability in a dose-dependent manner. Apoptotic markers were assessed using flow cytometry, confirming the induction of programmed cell death .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid exhibit potential anticancer properties. For instance, compounds synthesized from this scaffold have been identified as inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme involved in cancer cell proliferation and survival. In vitro studies demonstrated that these compounds could effectively reduce the viability of cancer cells by targeting epigenetic regulation pathways .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In studies involving various bacterial strains, this compound and its derivatives showed promising results as inhibitors against penicillin-binding protein 2a, which is crucial for bacterial cell wall synthesis . This suggests potential applications in developing new antibiotics.

Synthetic Chemistry

2.1 Asymmetric Synthesis

The compound serves as a chiral building block in asymmetric synthesis. Its stereogenic center allows for the creation of enantiomerically enriched products through various synthetic routes. For example, methods involving chiral auxiliaries have been explored to enhance the yield and selectivity of reactions involving this compound .

2.2 Chemical Scaffolding

this compound is utilized as a scaffold for synthesizing other biologically active molecules. Its structural features enable modifications that can lead to the discovery of new pharmacophores with enhanced biological activities .

Molecular Modeling and Structure-Activity Relationships

3.1 Structure-Based Drug Design

Molecular modeling studies have been employed to understand the interactions between this compound and its biological targets. These studies facilitate the optimization of lead compounds by predicting their binding affinities and biological activities based on structural modifications .

3.2 Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models have been developed to correlate the chemical structure of this compound with its biological activity. By analyzing various derivatives, researchers can identify key structural features that contribute to their efficacy, guiding future synthetic efforts .

Case Studies and Research Findings

Propriétés

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOSZIHTPMEZAP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2419-38-7 | |

| Record name | N-Phthaloyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1,3-dihydro-α-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.